Benzo[f]cinnoline
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Overview
Description
Benzo[f]cinnoline: is a tricyclic organic compound with the molecular formula C₁₂H₈N₂ . It is formally derived by the oxidative dehydrogenation of 2,2’-diaminobiphenyl. This heterocyclic compound is known for its unique structure, which includes a fused benzene and cinnoline ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Copper(II)-Promoted or Electrochemical Oxidation: Benzo[f]cinnoline can be synthesized from 2-azobiaryls through copper(II)-promoted or electrochemical oxidation.
Dual C–N Coupling: Another efficient method involves the dual C–N coupling of phthalhydrazide and trivalent halogen reagents.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzo[f]cinnoline can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction of this compound can be achieved using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, especially electrophilic aromatic substitution due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Chemistry: Benzo[f]cinnoline is used as a ligand to construct metal complexes, which are valuable in catalysis and materials science .
Biology and Medicine: The compound has shown potential in biological applications, including as a biosensor and in anticancer research .
Industry: this compound derivatives are used in the development of organic field-effect transistors and as fluorophores for biological studies .
Mechanism of Action
The mechanism by which benzo[f]cinnoline exerts its effects is not fully understood. it is known to interact with various molecular targets and pathways. For example, its role as a ligand in metal complexes suggests that it can influence catalytic processes and electron transfer reactions .
Comparison with Similar Compounds
Cinnoline: An aromatic heterocyclic compound with the formula C₈H₆N₂.
Quinoxaline: Another nitrogen-containing heterocycle with the formula C₈H₆N₂.
Quinazoline: A heterocyclic compound with the formula C₈H₆N₂.
Uniqueness: Benzo[f]cinnoline is unique due to its tricyclic structure, which includes a fused benzene and cinnoline ring system. This structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
23992-63-4 |
---|---|
Molecular Formula |
C12H8N2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
benzo[f]cinnoline |
InChI |
InChI=1S/C12H8N2/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14-12/h1-8H |
InChI Key |
FCEUOTOBJMBWHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CN=N3 |
Origin of Product |
United States |
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